アミロース

説明

Amylose is a polysaccharide used in various industries as a functional biomaterial . It is mainly a linear component consisting of about 100-10,000 glucose monomers linked by 1,4 alpha bindings . It was discovered in 1940 by Meyer and his co-workers . It is found in algae and other lower forms of plants .

Synthesis Analysis

Amylose is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene . Amylopectin is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme . Amylose is thought to be synthesized within the matrix of the starch granule that is formed by the synthesis and organization of amylopectin .

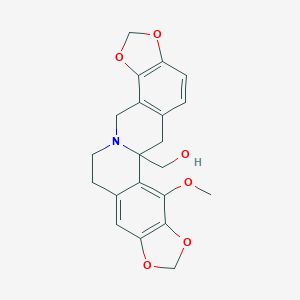

Molecular Structure Analysis

Amylose is generally recognized as a linear or slightly branched molecule . The size of amylose differs depending on the source of the starch, with average degree of polymerization in the range of ∼1,000 to ∼5,000 . The branching of amylose can be characterized as a whole, or for the branched components by several structural indices, including its β-amylolysis limit (70–90 %), average chain length (200–500), number of chains per molecule (5–20, for the branched molecules), and molar fraction of branched molecule (0.2–0.5) .

Chemical Reactions Analysis

Amylose forms a distinctive blue color complex with iodine . This analysis is provided by high-performance size exclusion chromatography and other methods . Amylose molecules may form extensive hydrogen bonds that render the molecules less susceptible to enzymatic degradation .

Physical And Chemical Properties Analysis

Amylose has an unpleasant odor and appears white in color . It is insoluble in water and has a boiling point of 627.7±55.0 °C at 760 mmHg . Its surface tension is 74.4±5.0 dyne/cm .

科学的研究の応用

バイオテクノロジーと食品産業

アミロースクラセは、ショ糖からアミロースなどのα-1,4-グルカンを合成できる酵素であり、バイオテクノロジーや食品産業において大きな可能性を秘めています . アミロースクラセは様々な分子を受容体として利用でき、ツラノースやトレハロースなどのショ糖異性体を生成します .

変性澱粉の合成

アミロースクラセは、消化速度の遅い澱粉と難消化性澱粉の比率が高い変性澱粉を効率的に合成します . この変性澱粉は、食品産業で様々な用途に使用することができます。

機能性成分のグルコシル化

アミロースクラセは、機能性成分をグルコシル化して、水溶性と安定性を高めることができます . これにより、医薬品や食品加工など、様々な分野で有益な効果が期待できます。

生体適合性材料の製造

アミロースクラセによって合成されたアミロースは、生体適合性材料として利用できるマイクロ粒子を形成します . これらの材料は、薬物送達、クロマトグラフィー、バイオ分析科学など、様々な生物学的な用途を持っています .

機能性食品と生分解性包装

高アミロース澱粉(HAS)は、機能性食品や生分解性包装など、工業的な用途における可能性から、研究の注目を集めています .

アミロースとアミロペクチンの特性

アミロースとアミロペクチンは、澱粉の主要な構成成分であり、澱粉の性質、ひいては食品産業における用途を決定する上で重要な役割を果たしています . アミロースとアミロペクチンの定量と特性評価には、様々な分析手法が用いられています .

作用機序

Target of Action

Amylose, a linear polysaccharide composed of glucose units, primarily targets the enzyme α-amylase . α-Amylase is a digestive enzyme that plays a crucial role in carbohydrate metabolism, breaking down complex carbohydrates like starch into simpler sugars . Amylose acts as a substrate for α-amylase, which hydrolyzes the α-(1-4) glycosidic bonds in amylose .

Mode of Action

Amylose interacts with α-amylase through a process known as endo-action . This means that α-amylase cleaves the α-(1-4) glycosidic bonds of amylose internally, rather than at the end of the polymer chain . This enzymatic action results in the production of smaller carbohydrate molecules, such as maltose and dextrins .

Biochemical Pathways

Amylose is synthesized from ADP-glucose within the polysaccharide matrix through the action of granule-bound starch synthase . Two models have been proposed for amylose synthesis in plants. The first involves priming of synthesis through small-size malto-oligosaccharides. The second suggests that glucans are extended by granule-bound starch synthase from a high molecular mass primer present within the granule .

Pharmacokinetics

It’s known that amylose and its derivatives can be used as excipients in pharmaceutical applications . The properties of these derivatives, including their solubility and stability, can influence their bioavailability and efficacy .

Result of Action

The enzymatic action of α-amylase on amylose results in the production of smaller carbohydrate molecules, such as maltose and dextrins . These smaller molecules can then be further metabolized by the body for energy .

Action Environment

The action of amylose and its interaction with α-amylase can be influenced by various environmental factors. For instance, the activity of α-amylase can be affected by pH and temperature . Additionally, the amylose content in starch can vary significantly depending on the plant source and environmental conditions during plant growth .

Safety and Hazards

将来の方向性

Amylose has a major world market share of enzymes . Industrial enzymes containing α-amylase will share a total of $7.5 billion with a 5-year CAGR of 8.2% and will continue to contribute its maximum share in the near future . The Thai Rice Starch Database (ThRSDB) is an online database containing data extensively curated from original research articles on Thai rice starch composition, molecular structure, and functionality . The key aim of the ThRSDB is to facilitate accessibility to dispersed rice starch information for both research and industrial users .

生化学分析

Biochemical Properties

Amylose forms a distinctive blue color complex with iodine . The structural formula of amylose shows that the number of repeated glucose subunits (n) is usually in the range of 300 to 3000, but can be many thousands . Amylose is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene .

Cellular Effects

Amylose has a significant impact on various types of cells and cellular processes. It influences cell function by affecting metabolic pathways and gene expression. For instance, in the case of Dioscorea zingiberensis, a major genetic variant in AGPase probably enhances the enzyme activity leading to high amylose content in the tuber .

Molecular Mechanism

Amylose exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For example, the peak SNP at the position 75,609,202 on chromosome 6 could explain 63.15% of amylose variation in the population and fell into the first exon of the ADP-glucose pyrophosphorylase (AGPase) small subunit gene, causing a non-synonymous modification of the resulting protein sequence .

Temporal Effects in Laboratory Settings

The effects of amylose change over time in laboratory settings. For instance, the starch content, soluble sugar content, and amylase activity were significantly altered in cassava under different levels of drought stress .

Dosage Effects in Animal Models

The effects of amylose vary with different dosages in animal models. For instance, in pigs, different rates of starch digestion have been reported, depending on the botanic origin of starch .

Metabolic Pathways

Amylose is involved in several metabolic pathways. It is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme .

Subcellular Localization

Amylose is primarily located in the amyloplast, a type of plastid specialized for starch production

特性

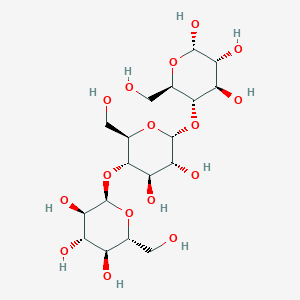

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。